molecular formula C16H14Cl3NO3 B4113152 N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B4113152
M. Wt: 374.6 g/mol
InChI Key: SRONOJNFIQYMCL-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as MTCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTCA belongs to the class of compounds known as phenoxyacetamides, which are known to exhibit a range of biological activities such as herbicidal, anti-inflammatory, and antitumor effects.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiproliferative effects. N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has been studied for its potential use as a chemotherapeutic agent in the treatment of various cancers, including breast, colon, and prostate cancer. Additionally, N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and inflammation. N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to inhibit the activity of various protein kinases involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory signaling pathways. N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to exhibit antioxidant effects, which may contribute to its anti-inflammatory and antitumor effects.

Advantages and Limitations for Lab Experiments

N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has several advantages for use in lab experiments, including its synthetic accessibility and its ability to inhibit various enzymes and signaling pathways involved in cell proliferation and inflammation. However, N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide also has several limitations, including its relatively low potency and selectivity for its target enzymes and pathways.

Future Directions

Future research on N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide should focus on improving its potency and selectivity for its target enzymes and pathways. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide and to identify its potential applications in the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide would facilitate its use in scientific research.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO3/c1-22-14-5-3-2-4-10(14)8-20-16(21)9-23-15-7-12(18)11(17)6-13(15)19/h2-7H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRONOJNFIQYMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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